molecular formula C9H9BrClNO B13718841 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone

1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone

Cat. No.: B13718841
M. Wt: 262.53 g/mol
InChI Key: NHLQXUSPUNABNZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₅BrClNO CAS Number: 2741843-22-9 Structural Features:

  • A pyridine ring substituted with bromine (4-position) and chlorine (6-position).
  • A 2-methylpropanone side chain at the 3-position of the pyridine ring. The bromine and chlorine substituents enhance its electrophilic character, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(4-bromo-6-chloropyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H9BrClNO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3

InChI Key

NHLQXUSPUNABNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN=C(C=C1Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone typically involves the halogenation of a pyridine derivative followed by a Friedel-Crafts acylation reaction. The general steps are:

    Halogenation: Starting with 3-pyridyl compounds, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions.

    Friedel-Crafts Acylation: The halogenated pyridine is then subjected to Friedel-Crafts acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the halogens.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone would depend on its specific application. In biochemical contexts, it might interact with specific enzymes or receptors, altering their activity. The presence of halogens can influence its reactivity and binding properties.

Comparison with Similar Compounds

Pyridine-Based Analogues

Pyridine derivatives with halogen substitutions and ketone functionalities are common in drug discovery. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Differences Reference
1-(4-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO Br (4), Cl (2), ethanone (3) Lacks methyl group; smaller side chain
1-(5-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO Br (5), Cl (2), ethanone (3) Different halogen positions on pyridine
2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone C₁₆H₁₅BrO₂ Br (2), phenylmethoxy (3) Bulkier aromatic system; no pyridine ring
1-(4-Bromo-6-hydroxypyridin-2-yl)ethanone C₇H₇BrNO₂ Br (4), OH (6), ethanone (2) Hydroxyl group instead of chlorine at 6-position

Key Observations :

  • Substituent Positioning: The placement of halogens (Br, Cl) significantly impacts electronic properties. For example, 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone has a more electron-deficient pyridine ring compared to hydroxyl-containing analogs, enhancing its electrophilicity .

Non-Pyridine Halogenated Ketones

Compounds with aromatic/heteroaromatic systems and halogen substitutions but differing in core structure:

Compound Name Molecular Formula Core Structure Unique Features Reference
1-(4-Bromo-2-trifluoromethylphenyl)ethanone C₉H₆BrF₃O Benzene Trifluoromethyl group; no pyridine
2-Bromo-5-trifluoromethylpyridine C₆H₃BrF₃N Pyridine No ketone functionality
1-(3-Bromo-5-methylphenyl)propan-2-one C₁₀H₁₁BrO Benzene Methyl group at meta position; simpler ketone

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group in 1-(4-Bromo-2-trifluoromethylphenyl)ethanone introduces stronger electron-withdrawing effects than halogens alone, altering reactivity in nucleophilic substitutions .
  • Ring System Impact : Pyridine-based compounds (e.g., target compound) exhibit distinct electronic and coordination properties compared to benzene derivatives, which can affect their interactions in catalytic or biological contexts .

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